molecular formula C11H10O3S B14388696 3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 89913-66-6

3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14388696
CAS No.: 89913-66-6
M. Wt: 222.26 g/mol
InChI Key: DLXIMBOFOHWHDK-UHFFFAOYSA-N
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Description

3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a benzenoid aromatic compound with the molecular formula C8H6O2S It is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur

Preparation Methods

The synthesis of 3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of benzoyl chloride with thiophene-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with lithium aluminum hydride can produce the thiol derivative.

Scientific Research Applications

3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

3-Benzoyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can be compared with other similar compounds, such as:

    1-Benzothiophene 1,1-dioxide: This compound shares a similar thiophene core but lacks the benzoyl group, resulting in different chemical properties and reactivity.

    5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: This compound has a similar benzoyl group but a different heterocyclic core, leading to variations in its chemical behavior and applications.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole:

Properties

CAS No.

89913-66-6

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C11H10O3S/c12-11(9-4-2-1-3-5-9)10-6-7-15(13,14)8-10/h1-7,10H,8H2

InChI Key

DLXIMBOFOHWHDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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